Cas no 13720-49-5 (1-Naphthalenamine, 5-fluoro-)

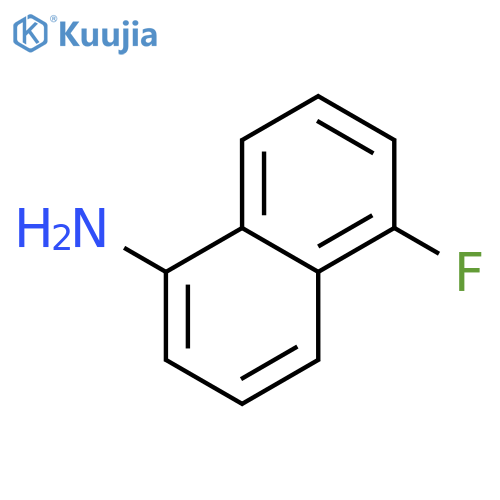

1-Naphthalenamine, 5-fluoro- structure

商品名:1-Naphthalenamine, 5-fluoro-

1-Naphthalenamine, 5-fluoro- 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenamine, 5-fluoro-

- 5-Fluoronaphthalen-1-amine

- (5-fluoro-1-naphthyl)amine

- 1-Amino-5-fluoronaphthalene

- HCVJVHWHFGGSPS-UHFFFAOYSA-N

- SCHEMBL1991031

- DB-390785

- 13720-49-5

- AT31296

- MFCD18409946

- SY294189

- SB76589

-

- MDL: MFCD18409946

- インチ: InChI=1S/C10H8FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2

- InChIKey: HCVJVHWHFGGSPS-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=CC=C2F)C(=C1)N

計算された属性

- せいみつぶんしりょう: 161.064077422g/mol

- どういたいしつりょう: 161.064077422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26Ų

1-Naphthalenamine, 5-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1194710-1g |

1-Amino-5-fluoronaphthalene |

13720-49-5 | 95% | 1g |

$320 | 2024-07-28 | |

| Alichem | A219000074-500mg |

1-Amino-5-fluoronaphthalene |

13720-49-5 | 98% | 500mg |

931.00 USD | 2021-06-15 | |

| 1PlusChem | 1P01XGVF-100mg |

5-fluoronaphthalen-1-amine |

13720-49-5 | 95% | 100mg |

$70.00 | 2023-12-22 | |

| Aaron | AR01XH3R-5g |

5-fluoronaphthalen-1-amine |

13720-49-5 | 97% | 5g |

$952.00 | 2025-02-12 | |

| 1PlusChem | 1P01XGVF-10g |

5-fluoronaphthalen-1-amine |

13720-49-5 | 97% | 10g |

$1473.00 | 2023-12-22 | |

| eNovation Chemicals LLC | Y1194710-0.1g |

1-Amino-5-fluoronaphthalene |

13720-49-5 | 95% | 0.1g |

$110 | 2025-02-21 | |

| Alichem | A219000074-250mg |

1-Amino-5-fluoronaphthalene |

13720-49-5 | 98% | 250mg |

714.00 USD | 2021-06-15 | |

| Alichem | A219000074-1g |

1-Amino-5-fluoronaphthalene |

13720-49-5 | 98% | 1g |

1,853.50 USD | 2021-06-15 | |

| 1PlusChem | 1P01XGVF-5g |

5-fluoronaphthalen-1-amine |

13720-49-5 | 97% | 5g |

$918.00 | 2023-12-22 | |

| Aaron | AR01XH3R-1g |

5-fluoronaphthalen-1-amine |

13720-49-5 | 97% | 1g |

$308.00 | 2025-02-12 |

1-Naphthalenamine, 5-fluoro- 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

13720-49-5 (1-Naphthalenamine, 5-fluoro-) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量